molecular formula C7H10N6 B13015915 N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine

Cat. No.: B13015915
M. Wt: 178.20 g/mol
InChI Key: BUVOGVMILRRJFJ-UHFFFAOYSA-N
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Description

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine is a heterocyclic compound that features a triazole and pyridazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine typically involves the reaction of appropriate triazole and pyridazine precursors. One common method involves the cyclization of a hydrazine derivative with a nitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where halogenated compounds or alkylating agents are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives depending on the substituent used.

Scientific Research Applications

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities and material properties.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10N6/c8-3-4-9-6-1-2-7-11-10-5-13(7)12-6/h1-2,5H,3-4,8H2,(H,9,12)

InChI Key

BUVOGVMILRRJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2N=C1NCCN

Origin of Product

United States

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